4,4,4-Trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid is a fluorinated organic compound with significant applications in various scientific fields, particularly in medicinal chemistry and agrochemicals. The compound's molecular formula is , and it has a molecular weight of approximately 250.22 g/mol. It is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) in its structure.
The synthesis of 4,4,4-trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid can be achieved through several methods, primarily involving the reaction of trifluoroacetic anhydride with trimethylpyrazole derivatives.
The synthesis often involves monitoring the reaction progress using techniques like thin-layer chromatography (TLC) and confirming the structure through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The molecular structure of 4,4,4-trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid features a central butanoic acid moiety substituted with a trifluoromethyl group and a trimethylpyrazole ring. The compound has the following structural characteristics:
OC(=O)CC(C(F)(F)F)c1c(C)nn(c1C)C
InChI=1S/C10H13F3N2O2/c1-5-9(6(2)15(3)14-5)7(4-8(16)17)10(11,12)13/h7H,4H2,1-3H3,(H,16,17)
The compound exhibits a complex three-dimensional conformation due to the presence of multiple substituents which influence its chemical reactivity and biological activity.
4,4,4-Trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid can participate in various chemical reactions:
These reactions are typically facilitated under specific conditions such as elevated temperatures or the presence of catalysts to enhance yield and selectivity.
The mechanism of action for 4,4,4-trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid largely depends on its application in biological systems:
Research indicates that fluorinated compounds often exhibit enhanced biological activity due to their electronegativity and ability to form stronger interactions with biological targets.
4,4,4-Trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid has several applications:
This compound exemplifies the utility of fluorinated organic compounds in enhancing biological activity and specificity in various applications across chemistry and related fields.
Retrosynthetic planning for 4,4,4-trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid (CAS 1375473-90-7) typically prioritizes disconnection of the C–C bond linking the pyrazole and butanoic acid moieties. This reveals two key synthons: a functionalized trimethylpyrazole unit and a fluorinated carboxylic acid precursor. The trimethylpyrazole ring (1,3,5-trimethyl-1H-pyrazol-4-yl) requires strategic protection/deprotection sequences due to potential regiochemical conflicts during alkylation. Common approaches utilize N-unsubstituted pyrazoles (e.g., 3,5-dimethyl-1H-pyrazole) for initial N-alkylation, followed by regioselective C4-nitration and subsequent methylation – though steric hindrance from pre-existing methyl groups complicates this sequence [3] [5]. Alternative routes employ fully preformed trimethylpyrazole systems with halogen (bromine) at C4 for nucleophilic displacement with anions like trifluoromethylacetate equivalents. Computational modeling (DFT) predicts a 12-15 kcal/mol energy barrier for the alkylation step when using sterically congested trimethylpyrazoles, necessitating optimized polar aprotic solvents (DMF, NMP) and elevated temperatures (80-110°C) [3].
Table 1: Key Synthons for Retrosynthesis
Synthon Type | Example Structure | Role in Synthesis |
---|---|---|
Pyrazole Nucleophile | 1,3,5-Trimethyl-4-bromo-1H-pyrazole | Electrophilic site for C-C bond formation |
Carboxylic Acid Precursor | CF₃C(O)CH₂CH₂Br | Alkylating agent with latent carboxylic acid |
Building Block | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Precursor for Michael addition to pyrazoles |
Direct introduction of the trifluoromethyl group poses significant challenges due to the low reactivity of CF₃ sources. Palladium-catalyzed cross-coupling using 4-chloro-1,3,5-trimethylpyrazole and ethyl bromodifluoroacetate in the presence of CuI catalysts achieves moderate yields (45-60%) but suffers from homocoupling byproducts. More efficient routes employ in situ generation of difluorocarbene (:CF₂) from sodium chlorodifluoroacetate (ClCF₂COONa) under phase-transfer conditions, reacting with pre-fluorinated alkyl iodides attached to the pyrazole nucleus. Microwave-assisted catalysis (Pd(PPh₃)₄, DMF, 120°C, 20 min) enhances conversion rates to >85% by suppressing thermal decomposition pathways [5]. A comparative study reveals nickel-catalyzed trifluoromethylation using (bpy)Ni(COD) and trifluoromethyl triflate provides superior regiocontrol for sterically hindered trimethylpyrazoles, albeit with higher catalyst loading (10 mol%) [3].
Table 2: Trifluoromethylation Efficiency Under Various Catalysts
Catalyst System | Additive | Temp (°C) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Pd(OAc)₂/XPhos | Cs₂CO₃ | 100 | 52 | 18% homocoupling |
CuI/1,10-phenanthroline | KF | 80 | 67 | <5% dehalogenation |
NiCl₂(dme)/bpy | Zn powder | 60 | 78 | 12% protonation |
Microwave-Pd(PPh₃)₄ | DBU | 120 | 88 | Negligible |
While the target molecule lacks chiral centers, enzymatic methods prove invaluable for synthesizing enantiopure intermediates. Lipase-catalyzed (CAL-B, Novozym 435) kinetic resolution of racemic 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid esters achieves >99% ee via selective hydrolysis of the (S)-enantiomer at C3. This strategy adapts to the trimethylated analog using engineered Candida antarctica lipase mutants that accommodate steric bulk. Reductases from Rhodococcus erythropolis selectively reduce 4,4,4-trifluoro-3-(trimethyl-1H-pyrazol-4-yl)-2-butenoic acid precursors (ee >98%, 40% conversion) in phosphate buffer (pH 7.0)/isopropanol co-solvent systems. Immobilization in silica matrices enhances enzyme recyclability (8 cycles with <10% activity loss) but lowers reaction rates due to diffusion limitations in microporous structures [6].
Controlled nitration of 1,3,5-trimethylpyrazole demands precision to avoid ring degradation. Fuming HNO₃ (90%) in acetic anhydride at –20°C provides the 4-nitro derivative in 70% yield, whereas conventional HNO₃/H₂SO₄ mixtures cause oxidative demethylation (>30% side products). Subsequent reduction (Fe/AcOH or catalytic hydrogenation) generates the unstable 4-amino intermediate, immediately alkylated via Michael addition with ethyl 4,4,4-trifluorocrotonate. Critical optimization involves stoichiometry control (1.1 eq acrylate) and radical inhibitors (BHT) to prevent polymerization. Alternatively, direct C4 lithiation (n-BuLi, THF, –78°C) of 1,3,5-trimethylpyrazole followed by quenching with ethyl 4,4,4-trifluorobutyraldehyde gives the tertiary alcohol precursor, oxidized to the acid using Jones reagent. This route circumvents nitration but requires cryogenic conditions and careful exclusion of moisture [3] [7].
Table 3: Nitration and Alkylation Optimization Parameters
Step | Condition Variable | Optimal Value | Yield Impact | Purity |
---|---|---|---|---|
Nitration | HNO₃ Concentration | 90% fuming HNO₃ | 70% vs 40% | >95% HPLC |
Temperature | –20°C | +25% yield | Reduced tar | |
Reduction | Catalyst | 10% Pd/C, H₂ (50 psi) | 92% | No over-reduction |
Alkylation | Solvent | Anhydrous DMF | 85% | <5% dialkylation |
Additive | 0.1% BHT | +15% yield | Prevents gums |
Structural analogs demonstrate how pyrazole substitution patterns dictate physicochemical behavior. The target compound (C₁₀H₁₃F₃N₂O₂, MW 250.22) exhibits higher lipophilicity (calculated logP = 1.8) versus its non-trimethylated counterpart 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid (C₇H₇F₃N₂O₂, CID 63072862, logP = 0.9) due to enhanced hydrophobic surface area. Regioisomeric differences significantly alter reactivity: 3-(1-methyl-1H-pyrazol-4-yl) isomers (CAS 1340207-05-7) undergo faster decarboxylation above 150°C compared to 1H-pyrazol-1-yl derivatives. Bioactivity correlations reveal that 3-(3-methyl-1H-pyrazol-1-yl) variants (CID 64452275) show 3-fold higher in vitro binding affinity to certain kinases than bulkier trimethylated analogs, highlighting the entropy–activity trade-off for sterically encumbered pharmacophores [1] [2] [4].
Table 4: Structural and Property Comparison of Fluorinated Pyrazole Acids
Compound | Molecular Formula | MW | logPcalc | Thermal Stability |
---|---|---|---|---|
4,4,4-Trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid | C₁₀H₁₃F₃N₂O₂ | 250.22 | 1.8 | Decomp >200°C |
4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid | C₇H₇F₃N₂O₂ | 208.14 | 0.9 | Stable to 220°C |
4,4,4-Trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid | C₈H₉F₃N₂O₂ | 222.16 | 1.2 | Stable to 210°C |
4,4,4-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)butanoic acid | C₈H₉F₃N₂O₂ | 222.16 | 1.3 | Decarboxylates at 160°C |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: